molecular formula C21H20ClN3O2 B2966902 [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone CAS No. 1795293-40-1

[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone

Cat. No.: B2966902
CAS No.: 1795293-40-1
M. Wt: 381.86
InChI Key: KCTAIOSOLNFXJX-UHFFFAOYSA-N
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Description

[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolidine ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines resulting from the reduction of the oxadiazole ring.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    [2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone: Similar structure but lacks the chlorophenyl group.

    [2-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4-dimethylphenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

The presence of the chlorophenyl group in [2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its bioactivity and therapeutic potential.

Properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-9-10-15(12-14(13)2)21(26)25-11-5-8-18(25)20-23-19(24-27-20)16-6-3-4-7-17(16)22/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAIOSOLNFXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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